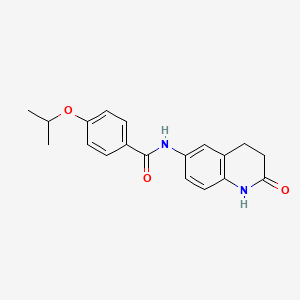

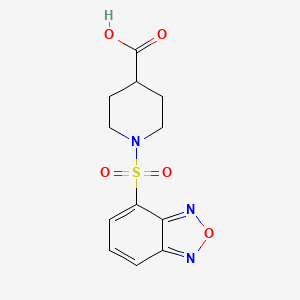

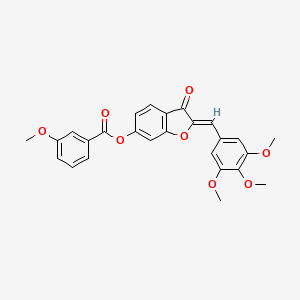

N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with thiazole nucleus are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . They have been synthesized to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Synthesis Analysis

The synthesis of similar compounds usually involves coupling substituted 2-amino benzothiazoles with other compounds . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds usually involve coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives through the condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas follows a mild condition scheme, showcasing the selectivity and potential chemical transformations for similar thiazole-containing compounds (Balya et al., 2008).

Biological Activities

Research on derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel classes of promising antibacterial agents indicates the significant biological activities that thiazole-containing compounds can exhibit, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also show non-cytotoxic concentrations, suggesting potential therapeutic applications (Palkar et al., 2017).

The discovery of novel dehydroabietic acid derivatives as DNA/BSA binding and anticancer agents showcases the potential of thiazole derivatives in the development of new anticancer drugs. These compounds exhibit selective cytotoxicity and strong antiproliferative effects, highlighting the therapeutic potential of structurally related compounds (Li et al., 2020).

Chemical Synthesis and Drug Discovery

- The parallel solution-phase synthesis of 1,4-dihydropyridine derivatives from dimethyl acetone-1,3-dicarboxylate demonstrates the versatility of thiazole and pyridine-based compounds in medicinal chemistry and drug discovery. This research highlights the efficient generation of a library of compounds that could be pivotal in developing new therapeutic agents (Baškovč et al., 2009).

Heterocyclic Synthesis

- Studies on the synthesis of heterocyclic compounds with thiophene-2-carboxamide indicate the potential for generating new antibiotic and antibacterial drugs. This research underlines the importance of heterocyclic chemistry in the development of new treatments for bacterial infections (Ahmed, 2007).

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit antibacterial activity and anti-inflammatory properties . These activities suggest that the compound may interact with bacterial cell structures or enzymes involved in inflammation, such as cyclooxygenases .

Mode of Action

For instance, in the case of antibacterial activity, the compound may interfere with essential bacterial processes, leading to cell death . In the context of anti-inflammatory activity, the compound may inhibit the activity of enzymes like cyclooxygenases, reducing the production of pro-inflammatory mediators .

Biochemical Pathways

The compound may affect several biochemical pathways. In the context of antibacterial activity, it may disrupt essential bacterial processes, affecting the survival of the bacteria . In the context of anti-inflammatory activity, the compound may inhibit the cyclooxygenase pathway, reducing the production of pro-inflammatory mediators .

Result of Action

The compound’s action results in molecular and cellular effects that contribute to its therapeutic activity. For instance, its antibacterial activity may lead to bacterial cell death , while its anti-inflammatory activity may reduce inflammation by inhibiting the production of pro-inflammatory mediators .

Zukünftige Richtungen

The future directions in the study of similar compounds involve the discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections and cancer . Molecular docking studies are carried out to study the binding mode of active compounds with receptor .

Eigenschaften

IUPAC Name |

N-[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c23-15-8-7-12(10-19-15)17(25)22-18-21-14(11-26-18)9-16(24)20-13-5-3-1-2-4-6-13/h7-8,10-11,13H,1-6,9H2,(H,19,23)(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHIDFJVKDKYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2939659.png)

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)

![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)

![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)